2-methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline

Lipophilicity XLogP3 Membrane permeability

2-Methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline is a heterocyclic building block comprising a tetrazole ring N-linked to an aniline core substituted at the 2‑position with a methoxy group and at the 5‑position with a methyl group. Its molecular formula is C₉H₁₁N₅O, with a monoisotopic mass of 205.0964 Da and a computed XLogP3 of 0.9.

Molecular Formula C9H11N5O
Molecular Weight 205.221
CAS No. 1280601-18-4
Cat. No. B2534983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline
CAS1280601-18-4
Molecular FormulaC9H11N5O
Molecular Weight205.221
Structural Identifiers
SMILESCC1=CC(=C(C=C1N2C=NN=N2)OC)N
InChIInChI=1S/C9H11N5O/c1-6-3-7(10)9(15-2)4-8(6)14-5-11-12-13-14/h3-5H,10H2,1-2H3
InChIKeyDCBXRVDIYPUWDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline (CAS 1280601-18-4): Physicochemical Baseline for Procurement Decisions


2-Methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline is a heterocyclic building block comprising a tetrazole ring N-linked to an aniline core substituted at the 2‑position with a methoxy group and at the 5‑position with a methyl group [1]. Its molecular formula is C₉H₁₁N₅O, with a monoisotopic mass of 205.0964 Da and a computed XLogP3 of 0.9 [1]. The compound belongs to the class of tetrazolyl‑anilines, which are widely employed as bioisosteric replacements for carboxylic acids in medicinal chemistry programmes [2].

2-Methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline: Why Generic Substitution by Other Tetrazolyl-Anilines Cannot Be Assumed


Tetrazolyl‑aniline building blocks are not interchangeable because even minor changes in ring‑substitution pattern can significantly alter key drug‑design parameters—including lipophilicity, hydrogen‑bonding capacity, topological polarity, and molecular weight—without prior experimental confirmation [1]. The specific 2‑methoxy‑5‑methyl‑4‑tetrazolyl substitution of the title compound produces a unique physicochemical profile that distinguishes it from regioisomeric and des‑methyl analogs, making direct substitution unreliable in structure‑ or property‑based lead optimisation workflows [2].

2-Methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline: Quantifiable Differentiation Evidence Versus the Closest Analogs


Increased Lipophilicity Versus 3‑ and 5‑Methoxy Regioisomers Drives Distinct Membrane Permeability Predictions

The title compound exhibits a computed XLogP3 of 0.9, substantially higher than that of 3‑methoxy‑5‑(1H‑tetrazol‑1‑yl)aniline (XLogP3 = 0.4) and 5‑methoxy‑2‑(1H‑tetrazol‑1‑yl)aniline (XLogP3 = 0.5) [1][2]. This 0.4–0.5 log unit increase predicts a measurable enhancement in passive membrane permeability and, consequently, oral absorption potential under Lipinski rule‑of‑five guidelines [3].

Lipophilicity XLogP3 Membrane permeability

Higher Topological Polar Surface Area Versus the Des‑Methyl Parent Confers Distinct Solubility and CNS‑Penetration Signatures

The topological polar surface area (TPSA) of the title compound is 78.9 Ų, appreciably larger than that of the unsubstituted 4‑(1H‑tetrazol‑1‑yl)aniline (TPSA = 69.6 Ų) [1][2]. The 9.3 Ų increase is attributable to the electron‑rich methoxy oxygen and directly influences passive diffusion across biological membranes; TPSA values above 70 Ų are associated with reduced CNS penetration, whereas the des‑methyl comparator remains below the 70 Ų threshold [3].

Topological Polar Surface Area TPSA CNS penetration

Additional Hydrogen‑Bond Acceptor Capacity Relative to the Non‑Methoxylated Analog Expands Ligand‑Binding Possibilities

The title compound contains 5 hydrogen‑bond acceptors (four tetrazole nitrogens plus one methoxy oxygen), compared with only 4 acceptors in 4‑(1H‑tetrazol‑1‑yl)aniline [1][2]. The additional acceptor can engage in productive hydrogen‑bond interactions with target proteins, potentially enhancing binding affinity or selectivity in target‑based drug discovery campaigns [3].

Hydrogen bond acceptor HBA count Ligand–target interaction

Higher Guaranteed Purity (98%) Minimises Reproducibility Risks Relative to Common 95% Analogs

When sourced from the primary vendor, 2‑methoxy‑5‑methyl‑4‑(1H‑tetrazol‑1‑yl)aniline is supplied at a minimum purity of 98% . In contrast, the closest regioisomer 3‑methoxy‑5‑(1H‑tetrazol‑1‑yl)aniline is typically offered at 95% purity . The 3‑percentage‑point higher purity reduces the level of unidentified impurities that can confound biological assay interpretation or complicate downstream synthetic transformations.

Purity Quality control Reproducibility

Class‑Level Bioisosteric Advantage Over Carboxylic Acid Congeners: Tetrazole Moiety Enhances Metabolic Stability

Tetrazole rings are established bioisosteres of carboxylic acids and, in comparison with the corresponding carboxylic acid analogues, confer superior metabolic stability owing to their resistance to phase‑II glucuronidation and β‑oxidation [1]. While this is a class‑level property, it directly supports the selection of the title compound over a carboxylic acid‑containing building block when metabolic half‑life is a design criterion.

Bioisosterism Metabolic stability Tetrazole

2-Methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline: Evidence‑Backed Application Scenarios for Procurement and Research Use


Medicinal Chemistry: Lead Optimisation Requiring Higher Lipophilicity Within the Tetrazolyl‑Aniline Series

When SAR exploration demands an increase in logP relative to existing 3‑ or 5‑methoxy regioisomers, the 0.4–0.5 log unit higher XLogP3 of this compound [1] makes it the building block of choice for enhancing passive permeability without introducing additional ring systems.

Drug Discovery: Peripheral‑Restricted Candidates Where CNS Exclusion Is Desired

The TPSA of 78.9 Ų positions this compound above the 70 Ų CNS‑penetration threshold [2], making it suitable for synthesis of lead series targeting peripheral receptors or enzymes where CNS side effects must be minimised.

Biochemical Probe Development: High‑Purity Building Block for Reproducible SAR Studies

With a vendor‑certified purity of 98%, compared with 95% for the closest analog , this compound is preferable for probe synthesis where trace impurities could otherwise generate misleading structure–activity relationships.

Fragment‑Based Drug Discovery: Leveraging the Tetrazole Bioisostere for Carboxylic Acid Replacement

The tetrazole ring provides metabolic stability advantages over carboxylic acid fragments [3]; this compound can serve as a fragment‑linking handle that preserves the acid‑mimetic hydrogen‑bonding pharmacophore while improving pharmacokinetic outlook.

Quote Request

Request a Quote for 2-methoxy-5-methyl-4-(1H-tetrazol-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.